molecular formula C8H6ClNO4 B1337415 Methyl 2-chloro-3-nitrobenzoate CAS No. 53553-14-3

Methyl 2-chloro-3-nitrobenzoate

Cat. No. B1337415
CAS RN: 53553-14-3
M. Wt: 215.59 g/mol
InChI Key: JBCQPBVZKBEHNF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It has a molecular weight of 215.59 . The compound is solid in its physical form .


Synthesis Analysis

Methyl 2-chloro-3-nitrobenzoate can be synthesized from 2-chloro-3-nitrobenzoic acid and methanol . The reaction involves the use of concentrated sulfuric acid as a catalyst . The synthesis process is typically carried out under reflux conditions . The yield of the reaction can vary depending on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-3-nitrobenzoate consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl ester group . The InChI code for this compound is 1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 .


Chemical Reactions Analysis

Methyl 2-chloro-3-nitrobenzoate, like other nitro compounds, can undergo various chemical reactions. Nitration is one such reaction, which involves the substitution of an NO2 group for one of the hydrogen atoms on the benzene ring . This reaction is typically facilitated by a mixture of concentrated nitric and sulfuric acids .


Physical And Chemical Properties Analysis

Methyl 2-chloro-3-nitrobenzoate has a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.5±22.0 °C at 760 mmHg . The compound is solid in its physical form . Its flash point is 147.0±22.3 °C .

Scientific Research Applications

Synthesis of Agrochemicals and Pharmaceuticals

Detection and Quantification of Genotoxic Impurities

Methyl 2-chloro-3-nitrobenzoate and its derivatives are critical in the pharmaceutical industry, particularly in the detection and quantification of genotoxic impurities in drug substances. A study developed and validated an HPLC method for simultaneous detection and quantification of methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) and other related compounds as genotoxic impurities in lenalidomide, an important anticancer drug. This research underscores the importance of methyl 2-chloro-3-nitrobenzoate derivatives in ensuring the safety and efficacy of pharmaceuticals (Kishore Gaddam et al., 2020).

Chemical Analysis and Solubility Studies

The compound's analytical applications are demonstrated through its use in the quantitative determination of 2-methyl-3-nitrobenzoic acid by gas chromatography, where it's esterified for analysis. This application is significant for monitoring the purity and analyzing research and production materials, offering insights into practical and reliable analytical methods (K. Xue & Z. Nan, 2002).

Additionally, the solubility of 2-methyl-3-nitrobenzoic acid in various solvents has been measured, providing valuable data for the Abraham model solute descriptors. This research aids in predicting the solubility of the compound in additional organic solvents, which is crucial for its application in synthesis and formulation processes (Erin Hart et al., 2017).

Material Science and Nanotechnology

In material science and nanotechnology, methyl 2-chloro-3-nitrobenzoate's derivatives have been explored for their potential in creating new materials with unique properties. For instance, the synthesis and characterization of silver(I) complexes involving chloro and nitrobenzoate ligands have been studied for their cytotoxic properties. Such research opens up possibilities for the compound's application in developing new materials with potential biomedical applications (Nong Wang & Qi Shi, 2011).

Safety And Hazards

Methyl 2-chloro-3-nitrobenzoate is associated with certain hazards. It has been assigned the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Future Directions

The future directions for the study and application of Methyl 2-chloro-3-nitrobenzoate could involve further exploration of its synthesis, reactivity, and potential uses. As of now, it is primarily used for research purposes . Further studies could also explore its properties and potential applications in various fields of chemistry.

properties

IUPAC Name

methyl 2-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCQPBVZKBEHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968315
Record name Methyl 2-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-nitrobenzoate

CAS RN

53553-14-3
Record name Methyl 2-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-3-nitrobenzoic acid (20.16 g, 100.0 mM), iodomethane (15.6 g, 110 mM), and potassium carbonate (15.0 g, 108.5 mM) in 100 mL DMF was stirred at room temperature for 48 hours. The mixture was poured into 1.5 liters of H2O. The resultant precipitate was collected by 20.0 g (93%) of methyl 2-chloro-3-nitrobenzoate as a white solid. 1H NMR (CDCl3) δ8.42 (dd, 1H, J=1 and 8 Hz), 8.18 (dd, 1H, J=1 and 8 Hz), 7.43 (t, 1H, J=8 Hz), and 3.9 (s, 3H). IR (KBr, cm−1) 1743, 1719, 1595, 1540, 1532, 1433, 1357, 1300, and 730. MS (FD) m/e 215, 216.
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-3-nitrobenzoic acid (100 g, 495 mmol) in MeOH (600 mL) was added TsOH (20 g, 10%). Then the mixture was heated at reflux overnight. The solvent was removed. The residue was diluted with EtOAc (1 L). Then the pH was adjusted to around 9 by progressively adding saturated NaHCO3. The organic layer was separated. The aqueous layer was extracted with EtOAc (1 L×3). The combined organic layers were washed with water and brine successively, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (96 g, 90.6% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.90 (dd, J=1.8 Hz, 7.9 Hz, 1H), 7.81 (dd, J=1.5 Hz, 7.7 Hz, 1H), 7.45 (dd, J=7.7 Hz, 7.9 Hz, 1H), 3.94 (s, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
90.6%

Synthesis routes and methods III

Procedure details

2-chloro-3-nitrobenzoic acid (543.6 g, 2.7 mol) was suspended in methanol (3425.0 ml), and concentrated sulfuric acid (108.5 ml) was added thereto. The mixture was heated to reflux for 6 hours. The mixture was cooled to room temperature, and then the solvent was concentrated under reduced pressure. The concentration residue was added into a saturated aqueous solution of sodium bicarbonate. A solid that precipitated was filtered, and washed with water. The solid thus obtained was dissolved in ethyl acetate, washed with saturated saline, and then dried over anhydrous sodium sulfate. The sodium sulfate was filtered away, the filtrate was concentrated and dried to solid under reduced pressure, and the resultant solid was washed with n-hexane. As a result, 542.6 g (yield: 93%) of the indicated compound was obtained
Quantity
543.6 g
Type
reactant
Reaction Step One
Quantity
108.5 mL
Type
reactant
Reaction Step Two
Quantity
3425 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods IV

Procedure details

Concentrated sulfuric acid (2.0 mL) was added to a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), and the mixture was stirred under reflux overnight. After removing methanol by vacuum concentration, water was added, and extraction was performed with ethyl acetate. The organic extract was washed in series with water, saturated sodium hydrogen carbonate and saturated saline, and dried over magnesium sulfate. The title compound (10.6 g, 99%) was obtained by vacuum concentration as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J Kenner, WV Stubbings - Journal of the Chemical Society …, 1921 - pubs.rsc.org
IN connexion with another investigation, it became desirable to prepare 6: 6'-dinitrodiphenic acid. This compound was first obtained by Schulze (Annulen, 1880, 203, 95) as one of the …
Number of citations: 39 pubs.rsc.org
MR MacLaury, A Saracino - The Journal of Organic Chemistry, 1979 - ACS Publications
… The first eluate (yellow) consisted of 11 (54%), the second (slightly yellow) of methyl 2-chloro3-nitrobenzoate (14, 10%), and the last (red) of 2-chloro-6(methoxycarbonyl)-4'-…
Number of citations: 11 pubs.acs.org
GR Bebernitz, TD Aicher, JL Stanton… - Journal of medicinal …, 2000 - ACS Publications
… -5-nitrobenzophenone, 2-chloro-3-nitrobenzophenone (prepared via Friedel Crafts reaction of 3-nitro-2-chloro-benzoyl chloride with benzene), and methyl 2-chloro-3-nitrobenzoate …
Number of citations: 62 pubs.acs.org
AM Porto, L Altieri, AJ Castro, JA Brieux - Journal of the Chemical …, 1966 - pubs.rsc.org
The kinetics of the reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol have been determined, and the thermodynamic parameters, …
Number of citations: 19 pubs.rsc.org
A Oku, A Matsui - The Journal of Organic Chemistry, 1979 - ACS Publications
… The first eluate (yellow) consisted of 11 (54%), the second (slightly yellow) of methyl 2-chloro3-nitrobenzoate (14, 10%), and the last (red) of 2-chloro-6(methoxycarbonyl)-4'-…
Number of citations: 7 pubs.acs.org
C Arnone, G Consiglio, V Frenna… - The Journal of Organic …, 1997 - ACS Publications
A kinetic study of the title reactions has allowed an interpretation of the higher efficiency of an o-carboxamido group with respect to an o-carbomethoxy group in activating the …
Number of citations: 15 pubs.acs.org
DD Manning, C Guo, Z Zhang, KN Ryan… - Bioorganic & Medicinal …, 2014 - Elsevier
… A high yielding displacement of the chloride was effected by treatment of methyl 2-chloro-3-nitrobenzoate with 2,2-dimethoxyethanamine and triethylamine in THF under reflux. The nitro …
Number of citations: 7 www.sciencedirect.com
Z Xu, W Hu, F Zhang, Q Li, Z Lue, L Zhang, Y Jia - Synthesis, 2008 - thieme-connect.com
… The above methyl 2-chloro-3-nitrobenzoate and SnCl 2 2H 2 O (2.26 g, 10.0 mmol, 5.0 equiv) was dissolved in anhyd EtOH (5 mL) and the mixture was stirred at 70 C for 30 min under …
Number of citations: 34 www.thieme-connect.com
JJ Baldwin, DA Claremon, PK Lumma… - Journal of medicinal …, 1987 - ACS Publications
… (prepared from 958 mg (20.0 mmol) of 50% sodiumhydride and gaseous methylmercaptan in 20 mL of THF at 0 C) was added to 4.30 g (20 mmol) of methyl 2chloro-3-nitrobenzoate in …
Number of citations: 46 pubs.acs.org
M Mochizuki, T Kojima, K Kobayashi, E Kotani… - Bioorganic & Medicinal …, 2017 - Elsevier
Compound 1 exhibits potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF 1 ) receptor (IC 50 = 9.5 nM) and in vitro antagonistic activity (IC 50 = 88 nM) but is …
Number of citations: 5 www.sciencedirect.com

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